1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene 1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16216489
InChI: InChI=1S/C9H9F3O/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,9H,2H2,1H3
SMILES:
Molecular Formula: C9H9F3O
Molecular Weight: 190.16 g/mol

1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene

CAS No.:

Cat. No.: VC16216489

Molecular Formula: C9H9F3O

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene -

Specification

Molecular Formula C9H9F3O
Molecular Weight 190.16 g/mol
IUPAC Name 1-(difluoromethyl)-4-ethoxy-2-fluorobenzene
Standard InChI InChI=1S/C9H9F3O/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,9H,2H2,1H3
Standard InChI Key DQYFQKWQGOPKGK-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC(=C(C=C1)C(F)F)F

Introduction

1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene is an organofluorine compound characterized by its unique molecular structure, which includes a difluoromethyl group and an ethoxy substituent on a fluorobenzene ring. Its molecular formula is C10H10F3O, with a molecular weight of approximately 204.19 g/mol. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its distinct physical and chemical properties.

Synthesis Methods

The synthesis of 1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene typically involves nucleophilic substitution reactions where the difluoromethyl group is introduced onto the aromatic ring, replacing a suitable leaving group. The reaction conditions may vary based on the specific reagents used and desired yields.

Chemical Reactivity

The reactivity of 1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene is largely dictated by the electronic effects of its substituents. The ethoxy group can provide electron density to the aromatic system, while fluorine atoms can significantly alter its electrophilicity. This compound can participate in various chemical reactions typical of aromatic compounds, including nucleophilic substitution reactions.

Applications and Research Findings

1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene has several applications in scientific research, particularly as an intermediate in organic synthesis. Its unique substituents allow it to undergo further transformations that can lead to biologically active compounds or materials with specific properties. The compound's ability to participate in nucleophilic substitution reactions makes it valuable for creating more complex molecules.

Application AreaDescription
Medicinal ChemistryPotential roles in drug design due to enhanced lipophilicity
Materials ScienceUsed in the synthesis of materials with specific properties
Organic SynthesisActs as an intermediate for further transformations

Comparison with Similar Compounds

1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene is distinct from other compounds due to its specific combination of functional groups. For example, replacing the difluoromethyl group with a trifluoromethyl group results in a different compound with potentially different chemical reactivity and biological properties.

CompoundStructure FeaturesSimilarity Index
1-(Benzyloxy)-2-(difluoromethyl)benzeneBenzyloxy and difluoromethyl groups0.94
1-(Trifluoromethyl)-4-ethoxybenzeneTrifluoromethyl instead of difluoromethyl0.92
4-Ethoxy-2-fluoro-1-methylbenzeneMethyl substitution instead of difluoromethyl0.90

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